
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPP and has been extensively studied for its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication. It also acts as a modulator of neurotransmitter receptors in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been found to modulate neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its unique properties and characteristics. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, which makes it a useful tool in the study of these areas. However, one limitation is that it may not be suitable for all experiments, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3-phenoxypropylamine with 1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione in the presence of piperazine and a reducing agent such as zinc dust. The reaction yields DPP as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-23-17-16(18(27)24(2)20(23)28)26(19(22-17)25-12-9-21-10-13-25)11-6-14-29-15-7-4-3-5-8-15/h3-5,7-8,21H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNKFGZCPGIRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




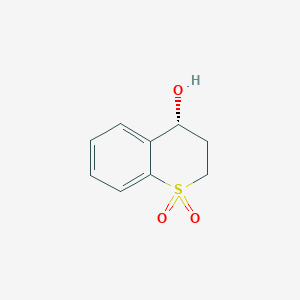
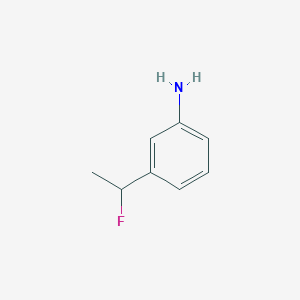
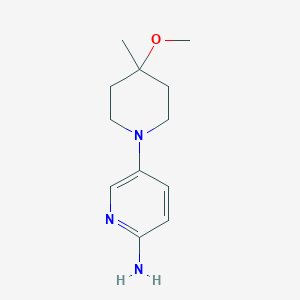
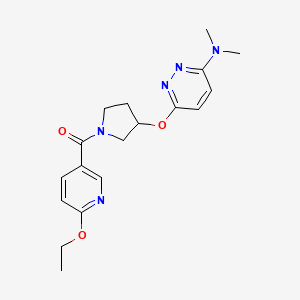
![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)
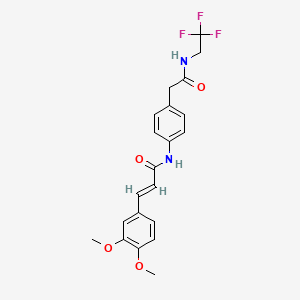
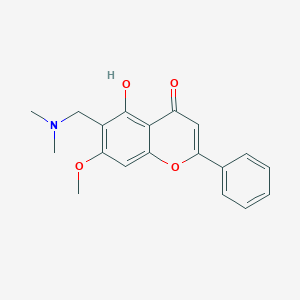

![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)
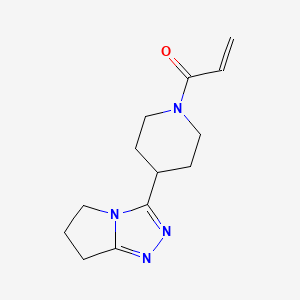
![2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2523948.png)